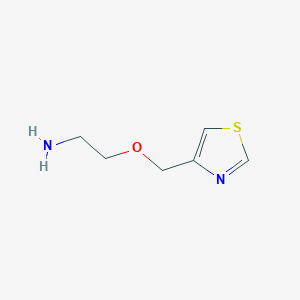

2-(Thiazol-4-ylmethoxy)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(1,3-thiazol-4-ylmethoxy)ethanamine |

InChI |

InChI=1S/C6H10N2OS/c7-1-2-9-3-6-4-10-5-8-6/h4-5H,1-3,7H2 |

InChI Key |

STLDQUBDVVQHQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)COCCN |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Synthesis Strategies for 2 Thiazol 4 Ylmethoxy Ethanamine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-(thiazol-4-ylmethoxy)ethanamine reveals several logical disconnections. The primary disconnection point is the ether linkage, which can be broken via a Williamson ether synthesis approach. This leads to two key synthons: a thiazole-containing electrophile and an amino alcohol-derived nucleophile. A second key disconnection involves the formation of the thiazole (B1198619) ring itself, a common strategy in the synthesis of such heterocyclic compounds.

The ether bond disconnection suggests a precursor such as 4-(chloromethyl)thiazole or 4-(hydroxymethyl)thiazole and 2-aminoethanol or a protected derivative. The C-O bond is disconnected to reveal the alcohol and an alkyl halide.

Further retrosynthetic analysis of the 4-substituted thiazole points towards the well-established Hantzsch thiazole synthesis. This involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. This disconnection strategy allows for the construction of the thiazole core from simpler, readily available starting materials.

Classical and Evolving Synthetic Pathways to the Compound

The synthesis of this compound can be achieved through various strategies, including multi-step linear sequences as well as more advanced convergent and divergent approaches.

Multi-Step Synthesis Strategies

A common multi-step synthesis involves the initial construction of the thiazole ring followed by the attachment of the side chain. One plausible route begins with the synthesis of a 4-substituted thiazole intermediate. For instance, 4-(chloromethyl)thiazole hydrochloride can be synthesized and subsequently used in a Williamson ether synthesis.

The synthesis of 4-(chloromethyl)thiazole hydrochloride can be achieved by reacting thiazole with chloromethyl methyl ether in the presence of a Lewis acid like aluminum chloride. The resulting electrophilic thiazole derivative is then reacted with a protected form of 2-aminoethanol, such as N-Boc-2-aminoethanol, in the presence of a base to form the ether linkage. The final step involves the deprotection of the amine to yield this compound.

Alternatively, 4-(hydroxymethyl)thiazole can be used as the starting material. This can be synthesized through various methods, including the reduction of a corresponding thiazole-4-carboxylic acid ester. nih.gov The hydroxyl group is then activated, for example by conversion to a mesylate or tosylate, to facilitate the subsequent Williamson ether synthesis with a protected 2-aminoethanol.

A typical multi-step synthesis is outlined below:

Hantzsch Thiazole Synthesis: Reaction of an appropriate α-haloketone with a thioamide to form the thiazole ring.

Functional Group Interconversion: Modification of a substituent at the 4-position of the thiazole to an appropriate functional group for etherification (e.g., a halomethyl or hydroxymethyl group).

Williamson Ether Synthesis: Coupling of the functionalized thiazole with a protected 2-aminoethanol derivative.

Deprotection: Removal of the protecting group from the amine to afford the final product.

Convergent and Divergent Synthetic Approaches

A divergent synthesis approach would start from a common thiazole intermediate, which is then elaborated into a variety of final products. For instance, a key intermediate like 4-formylthiazole could be synthesized. nih.gov This aldehyde can then be reduced to the corresponding alcohol for etherification, or it could undergo reductive amination with various amines to produce a library of related compounds. This strategy is particularly useful in drug discovery for exploring structure-activity relationships. The palladium-catalyzed regioselective C-H alkenylation of thiazole derivatives also presents a versatile method for creating a diverse range of multifunctionalized thiazoles from a simple starting material. rsc.org

Optimization of Reaction Conditions for Enhanced Yield, Purity, and Selectivity

The optimization of reaction conditions is crucial for the efficient and selective synthesis of this compound. Key parameters that can be fine-tuned include the choice of solvent and catalyst.

Solvent Effects on Reaction Outcomes and Stereoselectivity

The choice of solvent can significantly impact the outcome of the Williamson ether synthesis step. masterorganicchemistry.comresearchgate.net Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate the rate of S(_N)2 reactions by effectively solvating the cation of the alkoxide, leaving the nucleophilic anion more available to react. masterorganicchemistry.comresearchgate.net The use of protic solvents, on the other hand, can lead to hydrogen bonding with the alkoxide, reducing its nucleophilicity and slowing down the reaction. francis-press.com

| Solvent | Dielectric Constant (ε) | Effect on Williamson Ether Synthesis |

| Dimethyl Sulfoxide (DMSO) | 47 | Generally promotes high yields and faster reaction rates. researchgate.net |

| N,N-Dimethylformamide (DMF) | 37 | A common and effective solvent for S(_N)2 reactions. wikipedia.org |

| Acetonitrile | 37.5 | Another suitable polar aprotic solvent. wikipedia.org |

| Tetrahydrofuran (THF) | 7.6 | Often used, especially with strong bases like NaH. masterorganicchemistry.com |

| Ethanol (B145695) | 24.5 | Protic solvent, can lead to slower reaction rates due to solvation of the nucleophile. francis-press.com |

This table provides a general overview of solvent effects and is not exhaustive.

Catalyst Development and Application in Synthesis

Catalysts play a vital role in modern synthetic organic chemistry, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. In the context of synthesizing this compound, catalysts can be employed in several key steps.

Phase Transfer Catalysts in Williamson Ether Synthesis: Phase transfer catalysts (PTCs) are particularly useful in the Williamson ether synthesis, especially when dealing with reactants that have different solubilities. wikipedia.org Catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) can facilitate the transfer of the alkoxide ion from an aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate. wikipedia.orgutahtech.edu

Catalysts for Thiazole Synthesis and Functionalization: The synthesis of the thiazole ring itself and its subsequent functionalization can be significantly improved by using catalysts. While the classical Hantzsch synthesis is often performed without a catalyst, modern methods utilize various catalysts to improve yields and reduce reaction times. For instance, palladium and copper catalysts are widely used for the direct C-H arylation and alkenylation of thiazoles, offering a powerful tool for introducing substituents at specific positions. organic-chemistry.org The use of palladium(II) acetate (B1210297) has been shown to be effective for the selective construction of 4-substituted 2-aminothiazoles. organic-chemistry.org Furthermore, novel catalysts, such as chitosan-based biocatalysts, are being explored for the eco-friendly synthesis of thiazole derivatives under ultrasonic irradiation. nih.gov

| Catalyst | Reaction Step | Advantage |

| Tetrabutylammonium bromide | Williamson Ether Synthesis | Facilitates reaction between phases, increasing rate and yield. wikipedia.org |

| 18-crown-6 | Williamson Ether Synthesis | Sequesters the cation, enhancing the nucleophilicity of the alkoxide. wikipedia.org |

| Palladium(II) acetate | Thiazole Functionalization | Catalyzes selective C-H functionalization for introducing substituents. organic-chemistry.org |

| Chitosan-based hydrogel | Thiazole Synthesis | Eco-friendly and recyclable catalyst for thiazole formation. nih.gov |

This table highlights some examples of catalysts and their applications in the synthesis of thiazole-containing compounds.

Temperature, Pressure, and Concentration Parameter Optimization

The optimization of reaction parameters such as temperature, pressure, and reactant concentration is fundamental to maximizing the yield and purity of this compound. In thiazole synthesis, temperature plays a critical role; for instance, studies on one-pot, three-component reactions to form thiazol-2-imines showed that microwave irradiation at 120°C for 10 minutes produced an 89% yield, whereas conventional heating at 150°C for up to 2 hours resulted in a lower yield of 65%. researchgate.net This underscores the importance of temperature control in influencing reaction kinetics and minimizing side-product formation.

Further optimization has been demonstrated in the synthesis of 2-iminothiazolines, where adjusting the temperature from 110°C to 100°C in the presence of 10% dioxane improved the reaction yield. researchgate.net The concentration of reactants is another key variable. For example, in certain cyclization reactions, reducing the excess of a reactant like 2'-bromoacetophenone (B1265738) from a higher equivalent to 1.2 equivalent was found to impact the final yield, indicating that an optimal concentration balance is crucial for efficiency. researchgate.net While pressure is less commonly a critical parameter in many standard thiazole syntheses conducted at atmospheric pressure, its optimization becomes relevant in specific applications such as those involving gaseous reagents or supercritical fluid technologies.

Table 1: Hypothetical Temperature Optimization for Thiazole Synthesis

| Entry | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| 1 | 80 | 4h | 65 | Incomplete conversion |

| 2 | 100 | 2h | 88 | Optimal balance of rate and selectivity |

| 3 | 120 | 2h | 82 | Increased byproduct formation |

| 4 | 150 (Conventional) | 2h | 65 | As per comparative studies researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in the modern synthesis of heterocyclic compounds like this compound. This approach seeks to minimize the environmental footprint of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. igitsarang.ac.in

Exploration of Solvent-Free Synthesis and Supercritical Fluid Applications

A key area of green synthesis is the reduction or elimination of volatile organic solvents. For thiazole derivatives, solvent-free methods have proven effective. One such approach involves mortar-and-pestle grinding for one-pot reactions, which can yield products in 10 to 20 minutes in good to outstanding yields without any solvent. researchgate.net Microwave-assisted synthesis under solvent-free conditions also represents an efficient green protocol, often leading to excellent yields and high purity in significantly reduced reaction times. researchgate.net

Supercritical fluids, particularly supercritical carbon dioxide (SC-CO2), offer a promising green alternative to traditional organic solvents. mdpi.com SC-CO2 is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. mdpi.com Its use is advantageous because the solvent can be easily removed by simple decompression, leaving no residue. mdpi.com While direct application to the synthesis of this compound is not widely documented, the technology is used for micronization and purification of other complex organic molecules, suggesting its potential applicability in downstream processing to control particle size and purity. mdpi.com

Development of Recyclable and Reusable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. In the synthesis of thiazoles, heterogeneous biocatalysts have shown significant promise. mdpi.comresearchgate.net For example, a cross-linked chitosan (B1678972) hydrogel has been used as a recyclable, eco-friendly catalyst for synthesizing novel thiazole derivatives. mdpi.comresearchgate.net This type of catalyst demonstrates high thermal stability and a large surface area, leading to significantly higher yields compared to conventional bases like triethylamine (B128534) (TEA). mdpi.comresearchgate.net A major advantage is its reusability; studies show these chitosan-based catalysts can be recovered and reused multiple times without a substantial loss in catalytic efficiency. mdpi.comnih.gov

Enzymatic catalysis offers another green and highly selective route. Vanadium-dependent haloperoxidase enzymes, for instance, have been employed for the synthesis of 1,2,4-thiadiazoles, which are structurally related to thiazoles. nih.gov This biocatalytic system uses hydrogen peroxide as a terminal oxidant and can recycle a catalytic amount of a halide salt, demonstrating a sustainable approach to bond formation. nih.gov

Table 2: Comparison of Catalytic Systems in Thiazole Synthesis

| Catalyst System | Type | Key Advantages | Reusability | Source |

| Triethylamine (TEA) | Homogeneous Base | Common, inexpensive | No | mdpi.com |

| PIBTU-CS Hydrogel | Heterogeneous Biocatalyst | High yield, thermal stability, eco-friendly | High (multiple cycles) | mdpi.comresearchgate.net |

| TCsSB Hydrogel | Heterogeneous Biocatalyst | Mild conditions, quick reactions, high yield | High (multiple cycles) | nih.gov |

| Vanadium Haloperoxidase | Enzyme | High selectivity, sustainable oxidant | Yes (biocatalyst) | nih.gov |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous manufacturing, presents numerous advantages over traditional batch processing for the synthesis of this compound. uc.pt By performing reactions in a continuous stream through a reactor, flow systems offer enhanced control over reaction parameters, improved heat and mass transfer, and greater safety, particularly for highly exothermic or hazardous reactions. uc.ptnih.gov

This methodology is well-suited for synthesizing heterocyclic compounds. worktribe.com A hypothetical flow process for producing this compound could involve pumping solutions of the starting materials, such as 4-(chloromethyl)thiazole and 2-aminoethanol, through separate inlets to a mixing point and then into a heated microreactor coil. The precise control over residence time and temperature in the reactor can maximize conversion and minimize impurity formation. mdpi.com Downstream, the system could incorporate in-line purification modules, such as scavenger resins or liquid-liquid extraction units, to continuously purify the product stream. uc.pt This integrated approach allows for a highly efficient, automated, and scalable production process. nih.gov

Stereoselective Synthesis of Chiral Analogs (if applicable)

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogs, which could have distinct pharmacological properties, would necessitate stereoselective synthetic methods. A chiral center could be introduced, for example, on the ethanamine portion of the molecule, leading to analogs like (R)- or (S)-2-(Thiazol-4-ylmethoxy)-1-methylethanamine.

The synthesis of such analogs would require a strategic approach to control the stereochemistry. Key strategies include:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material, such as a chiral amino alcohol, to react with an activated thiazole precursor like 4-(chloromethyl)thiazole.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction, followed by removal of the auxiliary.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming step. This is a highly efficient method as only a small amount of the chiral catalyst is needed to generate large quantities of the enantiomerically enriched product.

While specific examples for chiral analogs of this compound are not prominent in the literature, these established principles of asymmetric synthesis would be the guiding strategies for their creation.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation and Characterization of 2 Thiazol 4 Ylmethoxy Ethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. For 2-(Thiazol-4-ylmethoxy)ethanamine, a suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the thiazole (B1198619) ring and the ethanamine side chain. The thiazole protons, H-2 and H-5, are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. wikipedia.orgchemicalbook.com The chemical shifts of the methylene (B1212753) groups in the side chain (-O-CH₂-CH₂-NH₂) would likely be found in the range of 3.0 to 5.0 ppm, influenced by the electronegative oxygen and nitrogen atoms. pdx.edu

The ¹³C NMR spectrum will complement the proton data, with the thiazole ring carbons resonating at lower field strengths due to their aromaticity. asianpubs.org The carbons of the methoxy (B1213986) and ethanamine moieties are expected at higher field strengths.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (Thiazole) | 8.5 - 8.9 | Singlet |

| H-5 (Thiazole) | 7.2 - 7.5 | Singlet |

| -O-CH₂- (Thiazole side chain) | 4.5 - 4.8 | Singlet |

| -O-CH₂- (Ethanamine side chain) | 3.6 - 3.9 | Triplet |

| -CH₂-NH₂ (Ethanamine side chain) | 2.9 - 3.2 | Triplet |

| -NH₂ | 1.5 - 3.0 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Thiazole) | 150 - 155 |

| C-4 (Thiazole) | 145 - 150 |

| C-5 (Thiazole) | 115 - 120 |

| -O-CH₂- (Thiazole side chain) | 65 - 70 |

| -O-CH₂- (Ethanamine side chain) | 68 - 72 |

| -CH₂-NH₂ (Ethanamine side chain) | 40 - 45 |

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu A key correlation would be observed between the two methylene groups of the ethanamine side chain (-O-CH₂-CH₂-NH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly links protons to their attached carbons, providing definitive assignments for each CH, CH₂, and CH₃ group. columbia.edu For instance, the proton signal predicted around 4.6 ppm would correlate with the carbon signal around 67 ppm, assigning them to the thiazole's methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule. columbia.edu A crucial HMBC correlation would be expected from the protons of the thiazole-methoxy group (-CH₂-) to the C-4 carbon of the thiazole ring, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful to confirm the through-space relationship between the protons of the methoxy group and the H-5 proton of the thiazole ring.

Solid-State NMR Applications for Polymorphic Forms and Supramolecular Assemblies

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool to investigate its solid-phase structure. nih.gov Polymorphism, the existence of multiple crystalline forms, can be readily identified by ssNMR as different crystal packing arrangements lead to distinct chemical shifts. nih.govresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution ¹³C spectra of the solid material, allowing for the characterization of each unique polymorphic form. Furthermore, ssNMR can shed light on supramolecular assemblies, such as hydrogen bonding networks involving the ethanamine group, which are critical in understanding the solid-state architecture. nih.gov

Dynamic NMR Studies for Conformational Exchange

The ethanamine side chain of this compound possesses rotational freedom around its single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the energetics of these conformational changes. researchgate.netnih.gov For example, hindered rotation around the C-O or C-C bonds of the side chain could lead to the broadening or splitting of NMR signals at low temperatures. By analyzing these changes, the energy barriers for conformational exchange can be determined, providing a more complete picture of the molecule's behavior in solution. acs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₁₀N₂OS), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a wealth of structural information. nih.gov The fragmentation pattern of this compound would likely be dominated by cleavages at the weakest bonds and the formation of stable fragments.

Key predicted fragmentation pathways would include:

Cleavage of the C-O bond, leading to the formation of a stable thiazol-4-ylmethyl cation.

Loss of the ethanamine moiety. miamioh.eduwhitman.edu

Fragmentation of the thiazole ring itself, a characteristic feature of thiazole derivatives in mass spectrometry. rsc.orgresearchgate.net

Predicted MS/MS Fragmentation of this compound

| m/z of Fragment Ion | Proposed Structure/Loss |

| [M+H]⁺ | Protonated Molecular Ion |

| [M - NH₃]⁺ | Loss of ammonia |

| [Thiazole-CH₂]⁺ | Cleavage of the ether linkage |

| [Ethanamine]⁺ | Cleavage of the ether linkage |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. rsc.org For the analysis of this compound, which is a polar compound, derivatization might be necessary to increase its volatility and improve its chromatographic behavior. researchgate.netnih.gov This could involve acylation or silylation of the primary amine. The GC-MS analysis would provide a chromatogram where the peak area of the main compound is indicative of its purity. Any minor peaks could be identified by their mass spectra, allowing for the detection and structural elucidation of potential byproducts from the synthesis, such as unreacted starting materials or side-reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

No published studies were identified that utilize LC-MS for the analysis of complex mixtures containing this compound.

X-ray Diffraction Studies for Solid-State Structural Analysis and Crystallography

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

There are no available reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, its absolute configuration and molecular packing in the solid state are unknown.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Phase Analysis

No powder X-ray diffraction data for this compound has been reported, meaning there is no information on its potential polymorphism or crystalline phases.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Intermolecular Interactions

Specific Fourier Transform Infrared (FTIR) or Raman spectroscopic data for this compound is not available. While general characteristic vibrational frequencies for thiazole and amine functional groups are known, a detailed analysis of the specific compound is not possible without experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic transitions and conjugation within this compound have not been investigated using UV-Vis spectroscopy, as no corresponding spectra have been published.

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry) for Phase Transitions and Decomposition Pathways

Information regarding the thermal stability, phase transitions, or decomposition pathways of this compound from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not present in the scientific literature.

Reactivity and Derivatization Strategies of 2 Thiazol 4 Ylmethoxy Ethanamine

Amination Reactions and Synthesis of Amine Derivatives

The presence of a primary amino group in 2-(thiazol-4-ylmethoxy)ethanamine is a key feature for its derivatization. This group acts as a potent nucleophile, enabling a wide array of modifications to synthesize various amine derivatives.

Acylation, Sulfonylation, and Carbamoylation Reactions

The nucleophilic nature of the primary amine allows for straightforward reactions with electrophilic reagents like acyl chlorides, sulfonyl chlorides, and isocyanates. These reactions lead to the formation of stable amide, sulfonamide, and urea (B33335) derivatives, respectively.

Acylation: The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base (such as triethylamine (B128534) or pyridine) yields N-acylated derivatives. This is a common strategy to introduce a variety of functional groups onto the molecule.

Sulfonylation: Sulfonamides are readily prepared by treating the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The resulting sulfonamides are important in medicinal chemistry. The synthesis of N-substituted sulfonamides from 2-aminothiazole (B372263) has been demonstrated as a viable synthetic route. nih.gov Alkylation of the sulfonamide nitrogen can further increase molecular diversity. nih.gov

Carbamoylation: The addition of the amine to an isocyanate (R-N=C=O) proceeds smoothly to form a corresponding urea derivative. This reaction is typically performed in an aprotic solvent and does not require a catalyst.

Table 1: Overview of Amine Derivatization Reactions

| Reaction Type | Reagent | Functional Group Formed | Product Class |

| Acylation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) | N-acyl-2-(thiazol-4-ylmethoxy)ethanamine |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) | N-sulfonyl-2-(thiazol-4-ylmethoxy)ethanamine |

| Carbamoylation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) | N-substituted urea of this compound |

Alkylation and Reductive Amination Reactions

Introducing alkyl groups to the nitrogen atom can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct N-alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry and reaction conditions is crucial to favor the desired secondary or tertiary amine.

Reductive Amination: A more selective method for preparing secondary or tertiary amines is reductive amination. organic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. nih.govresearchgate.net The imine is then reduced in situ to the corresponding amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. organic-chemistry.orgnih.govresearchgate.net This method avoids the over-alkylation often seen with alkyl halides. organic-chemistry.org For instance, the reaction with an aldehyde (R-CHO) would yield a secondary amine, N-alkyl-2-(thiazol-4-ylmethoxy)ethanamine.

Formation of Imines, Enamines, and Schiff Bases

The primary amine of this compound can condense with aldehydes or ketones to form imines, which are also known as Schiff bases. masterorganicchemistry.comlibretexts.org

This reaction is typically acid-catalyzed and reversible. libretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent dehydration leads to the formation of the carbon-nitrogen double bond (C=N) of the imine. youtube.comechemi.comyoutube.com The removal of water from the reaction mixture can drive the equilibrium towards the imine product. youtube.comyoutube.com When a secondary amine reacts with a carbonyl compound, an enamine is formed, which is a key intermediate in organic synthesis. echemi.com

Thiazole (B1198619) Ring Functionalization and Modifications

The thiazole ring itself is an aromatic heterocycle that can undergo functionalization, although its reactivity is influenced by the presence of the nitrogen and sulfur atoms.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Moiety

The electronic properties of the thiazole ring dictate the positions of substitution. The C5 position is the most electron-rich and is the preferred site for electrophilic aromatic substitution. pharmaguideline.comwikipedia.orgchemicalbook.com The C2 position is the most electron-deficient and has the most acidic proton, making it susceptible to deprotonation by a strong base, followed by reaction with an electrophile. pharmaguideline.comwikipedia.orgchemicalbook.com

Electrophilic Substitution: Reactions such as halogenation, nitration, and sulfonation would be expected to occur primarily at the C5 position of the thiazole ring in this compound. If the C5 position were blocked, the electrophile might attack the C4 position, though this is less favorable. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted thiazole ring is generally difficult and requires harsh conditions. pharmaguideline.com However, if a leaving group such as a halogen is present on the ring (e.g., at the C2 position), nucleophilic attack becomes feasible. pharmaguideline.com Therefore, to perform nucleophilic substitutions, the parent molecule would first need to be halogenated.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Thiazole Derivatives

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To utilize these powerful reactions, a derivative of this compound, typically a halo-thiazole, is required as a substrate. For example, bromination or iodination at the C2 or C5 position would yield a suitable precursor for these transformations.

Suzuki Coupling: A 5-bromo or 2-bromo derivative of the title compound could undergo a Suzuki-Miyaura coupling reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov This would allow for the introduction of a wide range of aryl or vinyl substituents onto the thiazole ring. Microwave-assisted Suzuki reactions have been shown to be efficient for the synthesis of 5-substituted thiazoles. rsc.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of a halo-thiazole derivative (e.g., 4-iodo or 5-chloro-4-iodopyrazoles, which are structurally similar azoles) with a terminal alkyne. researchgate.net This reaction is catalyzed by palladium and a copper(I) co-catalyst, providing a direct route to alkynyl-substituted thiazoles. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a new carbon-nitrogen bond by coupling a halo-thiazole derivative with an amine. This would be a method to introduce an additional amino group directly onto the thiazole ring, further expanding the chemical space of accessible derivatives.

Table 2: Metal-Catalyzed Cross-Coupling Strategies for Thiazole Functionalization

| Reaction Name | Thiazole Substrate Required | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Halo-thiazole (e.g., 5-Bromo-) | Boronic Acid/Ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira | Halo-thiazole (e.g., 2-Iodo-) | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig | Halo-thiazole (e.g., 2-Bromo-) | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |

Ether Linkage Chemistry: Cleavage and Formation Studies

The ether linkage in this compound is a key reactive site, susceptible to cleavage under acidic conditions. wikipedia.org This C-O bond is analogous to a benzylic ether, given its position adjacent to the aromatic thiazole ring, which can stabilize charge development during reaction. Cleavage is typically achieved using strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orglibretexts.org

The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks the carbon atom of the thiazole-methyl group in a nucleophilic substitution reaction. libretexts.org Depending on the substrate and conditions, this can occur through an SN1 or SN2 mechanism. wikipedia.org Given the primary nature of the carbon attached to the ether oxygen, an SN2 pathway is generally expected. masterorganicchemistry.com

| Reagent | Conditions | Mechanism | Products |

| HBr (conc.) | Reflux | SN2 | 4-(Bromomethyl)thiazole and 2-aminoethanol |

| HI (conc.) | Reflux | SN2 | 4-(Iodomethyl)thiazole and 2-aminoethanol |

| BBr₃ | CH₂Cl₂ | Lewis acid-catalyzed S_N2 | 4-(Bromomethyl)thiazole and 2-aminoethanol derivative |

This table represents expected reactions based on established principles of ether cleavage; specific experimental data for this compound may vary.

Conversely, the formation of this ether linkage is a fundamental synthetic reaction. A common method is the Williamson ether synthesis, which would involve reacting the sodium salt of 2-aminoethanol (or a protected version) with a 4-(halomethyl)thiazole, such as 4-(chloromethyl)thiazole. The alkoxide acts as a nucleophile, displacing the halide to form the ether bond.

Cyclization Reactions and Heterocycle Annulation Involving the Ethanamine Moiety

The primary amine of the ethanamine group is a potent nucleophile and a key handle for constructing new heterocyclic rings. This moiety can readily participate in condensation and cyclization reactions with a variety of bifunctional electrophiles to create annulated or appended heterocyclic systems.

One common strategy involves the reaction of the amine with 1,2- or 1,3-dicarbonyl compounds. For example, reaction with a β-ketoester could lead to the formation of a substituted dihydropyrimidinone. Similarly, condensation with a 1,2-diketone, like benzil, followed by cyclization would yield a substituted dihydropyrazine (B8608421) ring.

The primary amine is also a suitable component for well-known named reactions that form heterocycles. For instance, it can be used in the Hantzsch thiazole synthesis itself, reacting with an α-haloketone and a thioamide component to build a new thiazole ring. youtube.comnih.govnih.gov While this would add a second thiazole, other cyclizations are more common for primary amines. The Paal-Knorr synthesis, for example, would involve the reaction of the amine with a 1,4-dicarbonyl compound to furnish a substituted pyrrole.

| Reagent(s) | Reaction Type | Resulting Heterocycle |

| 1,3-Diketone (e.g., Acetylacetone) | Condensation/Cyclization | Substituted Dihydropyrimidine |

| α,β-Unsaturated Ketone | Michael Addition/Cyclization | Substituted Piperidinone |

| Isothiocyanate, then α-haloketone | Condensation/Cyclization | N-substituted aminothiazole |

| 1,4-Dicarbonyl (e.g., 2,5-hexanedione) | Paal-Knorr Synthesis | N-substituted Pyrrole |

This table outlines potential cyclization pathways for the ethanamine moiety based on general reactivity patterns of primary amines.

Exploration of Pericyclic and Radical Reactions Involving the Compound

Pericyclic reactions are concerted reactions involving a cyclic transition state. taylorandfrancis.comamazonaws.com The thiazole ring, despite its aromaticity, can theoretically participate in cycloaddition reactions, such as the Diels-Alder reaction, though often requiring high temperatures or specific activating substituents. wikipedia.org In such a reaction, the thiazole could act as the diene component, reacting with a potent dienophile. For example, reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to a pyridine (B92270) derivative after the extrusion of sulfur from the initial cycloadduct. wikipedia.org

Radical reactions offer another avenue for derivatization. The methylene (B1212753) group (CH₂) situated between the ether oxygen and the thiazole ring is analogous to a benzylic position. This position is susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would generate an α-bromo ether, a highly reactive intermediate ripe for subsequent nucleophilic substitution.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of modern synthetic efficiency. benthamdirect.commdpi.com The primary amine function of this compound makes it an excellent substrate for several important MCRs. iau.irnih.gov

One of the most prominent examples is the Ugi four-component reaction. In this reaction, this compound (the amine component) would react with an aldehyde, a carboxylic acid, and an isocyanide. The outcome is a complex α-acylamino amide derivative, allowing for the rapid assembly of molecular complexity from simple starting materials.

Another potential MCR is the Strecker synthesis for producing α-aminonitriles. Here, the amine would react with an aldehyde (or ketone) and a cyanide source (like KCN or TMSCN) to form an α-aminonitrile, which can be further hydrolyzed to valuable α-amino acids. nih.gov These MCRs provide a powerful platform for creating libraries of diverse compounds based on the this compound scaffold. nih.gov

| MCR Name | Other Components | Key Intermediate | Final Product Structure |

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Iminium ion, Nitrilium ion | α-Acylamino amide |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source | α-Aminonitrile | α-Aminonitrile (hydrolyzable to α-amino acid) |

| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide | Hydantoin | (Not directly applicable with primary amine as substrate) |

This table highlights the potential of this compound as a component in key MCRs.

Theoretical and Computational Investigations of 2 Thiazol 4 Ylmethoxy Ethanamine

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Quantum chemical calculations are fundamental to predicting the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) Studies of Ground and Excited States

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-(Thiazol-4-ylmethoxy)ethanamine would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such a study would yield crucial information, including the optimized molecular geometry in its ground state, detailing bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic transport properties. Time-dependent DFT (TD-DFT) could be employed to investigate the molecule's excited states, predicting its UV-Vis absorption spectrum and providing insight into its photophysical properties.

Ab Initio Calculations for High-Accuracy Energetics and Properties

For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory (e.g., CCSD(T)) could be utilized. While computationally more demanding, these methods provide benchmark-quality data for properties like ionization potential, electron affinity, and total electronic energy. High-accuracy calculations are essential for validating results from more cost-effective DFT methods and for creating a reliable energetic landscape of the molecule.

Conformational Landscape Analysis and Potential Energy Surfaces

The flexibility of the ethoxyamine side chain attached to the thiazole (B1198619) ring suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable low-energy conformers. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES). The results would identify the global minimum energy structure as well as other local minima, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Computational Elucidation of Reaction Mechanisms and Transition State Identification

Computational chemistry is invaluable for exploring the potential chemical reactions involving this compound, offering a level of detail that is often difficult to obtain experimentally.

Solvent Effects Modeling in Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction dynamics and energetics. Computational models can account for these effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant (e.g., using the Polarizable Continuum Model, PCM). Modeling solvent effects is crucial for obtaining realistic activation energies and reaction profiles that can be compared with experimental data. For this compound, understanding how solvents like water or ethanol (B145695) interact with the polar amine and ether groups, as well as the aromatic thiazole ring, would be essential for predicting its reactivity in solution.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions in Condensed Phases

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior and intermolecular interactions of molecules like this compound in condensed phases, such as in solution. These simulations model the movement of atoms over time, providing insights into conformational changes and interactions with surrounding solvent molecules.

For thiazole derivatives, MD simulations have been employed to understand their behavior in various environments. For instance, studies on other thiazole-containing compounds have explored their potential binding modes and interactions within biological systems. jchemlett.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of molecular complexes. nih.govnih.gov

In the context of this compound, MD simulations could elucidate the flexibility of the ethylamine (B1201723) side chain and the methoxy (B1213986) linker. They can also predict how the molecule interacts with water or other solvents, identifying which parts of the molecule are likely to form hydrogen bonds or engage in other non-covalent interactions. The nitrogen and sulfur atoms in the thiazole ring, along with the amine group and the ether oxygen, are all potential sites for such interactions. nih.gov

The results of MD simulations can be used to calculate various parameters, including interaction energies and dihedral angles, which describe the conformation of the molecule. nih.gov By analyzing the trajectories of the atoms, researchers can understand the conformational landscape of this compound and how it is influenced by its environment. This information is valuable for predicting the compound's physical properties and its behavior in more complex systems.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, Raman) through Computational Methods

Computational chemistry offers a suite of methods to predict the spectroscopic parameters of molecules, providing valuable data that can aid in experimental characterization. These predictions are often based on optimized molecular geometries obtained through methods like Density Functional Theory (DFT). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate the ¹H and ¹³C NMR chemical shifts of molecules like this compound. researchgate.net These calculations can help in the assignment of experimental NMR spectra. For thiazole derivatives, characteristic signals are expected for the thiazole ring protons and carbons, as well as for the protons and carbons of the methoxy and ethanamine groups. mdpi.comresearchgate.net The predicted chemical shifts are often in good agreement with experimental values. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be computationally predicted to help identify the functional groups present in a molecule. researchgate.net For this compound, characteristic vibrational bands would be expected for the N-H and C-H stretching of the amine group, the C-O-C stretching of the ether linkage, and the various vibrations of the thiazole ring. mdpi.com Computational analysis can also help in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational frequencies. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) region can be predicted using computational methods to understand the electronic transitions within the molecule. rsc.org Thiazole-containing compounds typically exhibit absorption bands in the UV region. researchgate.net Computational models can help to assign these bands to specific electronic transitions, providing insight into the electronic structure of this compound. nih.gov

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be computationally predicted to provide information about the vibrational modes of a molecule. researchgate.netresearchgate.net The predicted Raman spectra can be compared with experimental data to confirm the structure of the compound and to study the effects of the molecular environment on its vibrational properties. nih.govresearchgate.net

A summary of computationally predicted spectroscopic data for similar thiazole derivatives is presented below:

| Spectroscopic Technique | Predicted Parameters and Observations |

| ¹H NMR | Signals for thiazole ring protons, methoxy group, and ethanamine chain. mdpi.comresearchgate.net |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. mdpi.comresearchgate.net |

| IR | Vibrational bands for N-H, C-H, C-O, and C=N stretching, and N-H bending. mdpi.com |

| UV-Vis | Absorption maxima in the UV region corresponding to electronic transitions. researchgate.net |

| Raman | Vibrational bands corresponding to the skeletal modes of the thiazole ring and other functional groups. researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes (excluding biological relevance)

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build models to predict the physicochemical properties of chemical compounds based on their molecular structure. nih.gov This approach is valuable for estimating properties that may be difficult or time-consuming to measure experimentally. doi.org

For thiazole derivatives, QSPR studies have been conducted to predict various physicochemical attributes. researchgate.netijpsdronline.com These studies typically involve calculating a large number of molecular descriptors that encode different aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic features. doi.org By using statistical methods like multiple linear regression, models are developed that correlate these descriptors with a specific property. nih.gov

For this compound, a QSPR study could be designed to predict properties such as:

LogP: A measure of lipophilicity, which is important for understanding the compound's solubility and partitioning behavior. nih.gov

Boiling point: The temperature at which the compound transitions from a liquid to a gas.

Density: The mass per unit volume of the substance.

Refractive index: A measure of how light propagates through the material.

The development of a QSPR model for these properties would involve optimizing the geometry of this compound using quantum mechanical methods (like DFT) and then calculating a wide range of molecular descriptors. nih.gov The resulting model's predictive power would be assessed through statistical validation techniques. doi.orgijpsdronline.com

The table below outlines the general workflow of a QSPR study:

| Step | Description |

| 1. Dataset Collection | A set of molecules with known experimental values for the target property is gathered. |

| 2. Molecular Structure Generation | 2D or 3D structures of the molecules are generated and optimized. |

| 3. Descriptor Calculation | A large number of molecular descriptors are calculated for each molecule. |

| 4. Model Development | A statistical model (e.g., multiple linear regression) is built to correlate the descriptors with the property. nih.gov |

| 5. Model Validation | The model's predictive ability is tested using internal and external validation sets. doi.orgijpsdronline.com |

Computational Design of Novel Derivatives with Enhanced Properties

Computational methods are increasingly used in the design of novel molecules with desired properties. nih.govnih.gov Starting from a lead compound like this compound, computational techniques can be employed to design new derivatives with enhanced physicochemical attributes.

The process often begins with understanding the structure-property relationships of the parent molecule. By identifying which parts of the molecule are key to a particular property, modifications can be strategically introduced. For example, if the goal is to increase the polarity of the molecule, polar functional groups could be added to the thiazole ring or the ethanamine side chain.

Molecular docking and molecular dynamics simulations can be used to explore how different structural modifications affect the molecule's interactions with its environment. nih.gov For instance, if the aim is to design a derivative that forms stronger hydrogen bonds, different substituents can be computationally screened to see which ones lead to more favorable interactions.

Machine learning models, trained on existing data of similar compounds, can also be used to predict the properties of newly designed derivatives. researchgate.netdntb.gov.ua This allows for the rapid in silico screening of a large number of potential candidates before committing to their synthesis.

The design of novel thiazole derivatives has been a subject of interest in various research areas. mdpi.comnih.gov These studies often involve synthesizing a series of new compounds with systematic structural variations and then evaluating their properties. The insights gained from such studies can inform the computational design of future derivatives with further optimized characteristics.

The following table lists some potential modifications to the this compound scaffold and the potential impact on its properties:

| Modification Site | Potential Substituent | Potential Effect on Properties |

| Thiazole Ring | Halogen atoms (F, Cl, Br) | Alteration of electronic properties and lipophilicity. |

| Thiazole Ring | Alkyl groups | Increased lipophilicity and steric bulk. |

| Ethanamine Chain | Additional hydroxyl or carboxyl groups | Increased polarity and potential for hydrogen bonding. |

| Methoxy Linker | Replacement with a longer alkyl chain | Increased flexibility and lipophilicity. |

2 Thiazol 4 Ylmethoxy Ethanamine As a Synthetic Building Block and Precursor in Advanced Materials and Catalysis

Application in the Synthesis of Advanced Organic Materials

The thiazole (B1198619) nucleus is a common feature in many advanced organic materials due to its aromaticity, electron-withdrawing nature, and ability to participate in extended π-conjugated systems. These characteristics are highly desirable for creating materials with specific electronic and optical properties.

Precursor in Polymer Synthesis and Polymerization Chemistry

Thiazole-containing polymers are a significant class of materials with applications in organic electronics. The incorporation of the thiazole ring into a polymer backbone can enhance thermal stability, and solubility, and introduce specific optoelectronic properties. Various polymerization techniques, including cross-coupling reactions like Stille, Suzuki, and Kumada, as well as oxidative direct arylation polymerization, have been effectively used to synthesize these polymers. researchgate.net

Recent advancements have also focused on multicomponent polymerization as a facile method to construct fused heterocyclic polymers with imidazo[2,1-b]thiazole (B1210989) units in the main chain. rsc.org These polymers exhibit good solubility and thermal stability. rsc.org Furthermore, thiazole derivatives have been investigated as potential inhibitors of tubulin polymerization, a key target in cancer therapy. acs.orgnih.gov For instance, a series of 2,4-disubstituted thiazole derivatives were synthesized and showed significant activity in inhibiting tubulin polymerization. acs.orgnih.gov

Table 1: Examples of Thiazole-Containing Polymers and their Properties

| Polymer Type | Monomers | Polymerization Method | Key Properties |

| Fused Heterocyclic Conjugated Polymers | 1,4-phthalaldehyde, [6,6′-bibenzothiazole]-2,2′-diamine, 1-ethynyl-4-hexylbenzene | Multicomponent one-pot polymerization | High molecular weight, good solubility, good thermal stability. rsc.org |

| Thiazolothiazole-Based Polymers | 2,5-bis(5-aryl-3-hexylthiophen-2-yl)thiazolo[5,4-d]thiazole derivatives | Not specified | Enhanced charge transport characteristics, suitable for printable electronics. researchgate.net |

| Poly(phenylenethiazolo[5,4-d]thiazole) Copolymer | Not specified | Not specified | Semiconductive, fluorescent. researchgate.net |

Development of Liquid Crystals and Organic Semiconductors

The rigid and planar structure of the thiazole ring makes it an excellent component for the design of liquid crystals and organic semiconductors. Thiazole derivatives have been shown to exhibit various liquid crystalline phases, such as nematic and smectic phases. uobaghdad.edu.iqresearchgate.netuobasrah.edu.iqrevistabionatura.com The introduction of a thiazole ring into a molecule can influence the mesogenic properties, with studies showing that it can favor the formation of a nematic phase.

In the realm of organic semiconductors, thiazole-based materials are prized for their high performance in organic field-effect transistors (OFETs). researchgate.net The thiazole moiety, being an electron-accepting heterocycle, is widely incorporated into organic semiconductors to tune their electronic properties. researchgate.net Thiazolo[5,4-d]thiazole (B1587360), a fused thiazole system, is particularly promising due to its electron-deficient nature, high oxidative stability, and rigid planar structure that facilitates efficient intermolecular π–π overlap. rsc.org This has led to its use in developing high-performance n-type and ambipolar organic semiconductors. acs.orgchemistryviews.org

Table 2: Properties of Thiazole-Based Organic Semiconductors

| Compound Type | Application | Key Findings | Reference |

| Thiazolothiazole-containing ambipolar semiconductors | Organic Field-Effect Transistors (OFETs) | Balanced hole and electron mobilities. chemistryviews.org | chemistryviews.org |

| Thiazole-containing n-type organic semiconductors | Organic Field-Effect Transistors (OFETs) | Low reorganization energies for electrons, comparable to well-known n-type semiconductors. acs.org | acs.org |

| Thiazolo[5,4-d]thiazole derivatives | Organic Photovoltaics | High potential recognized in recent years. rsc.org | rsc.org |

Building Block for Optoelectronic Materials

The unique photophysical properties of thiazole derivatives make them attractive for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net The incorporation of thiazole units into conjugated polymers can lead to materials with tunable optical band gaps and electrochromic behavior. researchgate.net For example, copolymers of N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide and thiophene (B33073) have shown satisfactory switching times and optical contrast, making them suitable for electrochromic devices. researchgate.net

Thiazolo[5,4-d]thiazole-based materials have also been investigated for their fluorescence properties in the solid state. nih.govrsc.org By modifying the molecular packing of these materials, their photophysical properties can be tailored for applications such as white-light emissive organic phosphors and other fluorescence-based optical devices. nih.govrsc.org

Role in Supramolecular Chemistry and Self-Assembly Systems

The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites and hydrogen bond acceptors, making thiazole derivatives valuable components in supramolecular chemistry. This allows for the construction of well-defined, self-assembled structures.

Host-Guest Chemistry and Molecular Recognition

The thiazole moiety can participate in host-guest interactions, where it is encapsulated within the cavity of a larger host molecule. For instance, the thiazole ring of thiabendazole (B1682256) has been shown to be encapsulated into the cavities of modified cucurbituril (B1219460) hosts. tandfonline.com This type of interaction can be used to increase the solubility and biological activity of the guest molecule. tandfonline.com The ability of the thiazole ring to form specific non-covalent interactions also makes it a useful component in the design of systems for molecular recognition.

Formation of Self-Assembled Monolayers (SAMs) and Nanostructures

The ethanamine group in 2-(thiazol-4-ylmethoxy)ethanamine could also potentially be used to anchor the molecule to surfaces, and the thiazole and methoxy (B1213986) groups would then define the properties of the monolayer surface. The ability to control the surface properties at a molecular level is crucial for a wide range of applications, including the fabrication of biosensors, the control of wetting, and the creation of templates for the growth of nanostructures. The formation of nanostructures based on the self-assembly of thiazole derivatives is an active area of research, with the potential to create novel materials with unique electronic and optical properties.

Design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The structural attributes of this compound make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In this context, the molecule acts as a multitopic organic linker, bridging metal centers or organic nodes to form extended, porous networks.

The thiazole nitrogen and the terminal amine group can coordinate to metal ions, leading to the formation of diverse MOF architectures. The flexibility of the ethoxy chain can influence the final topology of the framework, potentially enabling the formation of interpenetrated or dynamic structures. The thiazole ring itself can engage in π-π stacking interactions, further stabilizing the framework. Thiazole- and thiadiazole-based MOFs have been explored for various applications, including luminescence. mdpi.comresearchgate.net For instance, thiazolo[5,4-d]thiazole has been used to construct MOFs for catalytic applications. nih.gov While specific MOFs based on this compound are not extensively documented, the principles of MOF design strongly suggest its potential.

In the realm of COFs, the primary amine functionality of this compound can undergo condensation reactions with aldehyde-functionalized monomers to form imine-linked COFs. mdpi.com These materials are known for their high thermal and chemical stability, permanent porosity, and ordered structures. The incorporation of the thiazole moiety can introduce heteroatoms into the COF backbone, which can enhance properties such as charge transport or catalytic activity.

A hypothetical data table illustrating the potential of this compound in MOF synthesis is presented below:

| Metal Ion | Potential MOF Topology | Key Interactions | Potential Application |

| Zn(II) | Pillared-layer | N-Zn, O-Zn coordination | Gas sorption |

| Cu(II) | Interpenetrated network | N-Cu, O-Cu coordination, π-π stacking | Heterogeneous catalysis |

| Zr(IV) | UiO-type framework | N-Zr, O-Zr coordination | Chemical sensing |

Precursor in Ligand Design for Organometallic Chemistry and Homogeneous/Heterogeneous Catalysis (non-biological applications)

The ability of this compound to form stable complexes with a wide range of metal ions is central to its application in organometallic chemistry and catalysis.

This compound can act as a bidentate or even tridentate ligand, depending on the metal center and reaction conditions. The primary amine and the thiazole nitrogen are effective donor atoms for metal coordination. The ether oxygen can also participate in coordination, particularly with hard metal ions. This chelation behavior leads to the formation of thermodynamically stable metal complexes. The formation of such complexes with various transition metals can be investigated using techniques like UV-Vis spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction.

The following table summarizes the potential coordination modes and resulting complex types with different metal precursors:

| Metal Precursor | Solvent | Potential Coordination Mode | Resulting Complex Type |

| PdCl₂(CH₃CN)₂ | Acetonitrile | N(thiazole), N(amine) | Square planar Pd(II) complex |

| RuCl₃·xH₂O | Ethanol (B145695) | N(thiazole), N(amine), O(ether) | Octahedral Ru(III) complex |

| Rh₂(OAc)₄ | Dichloromethane | N(thiazole), N(amine) | Dinuclear Rh(II) complex |

Metal complexes derived from this compound have the potential to serve as catalysts in a variety of organic transformations. The electronic properties of the thiazole ring and the steric environment around the metal center can be fine-tuned by modifying the ligand structure. For instance, substitution on the thiazole ring could modulate the electron-donating ability of the ligand, thereby influencing the catalytic activity of the metal center. Thiazole derivatives have been used in the development of catalysts for reactions like the synthesis of pyrazole-4-carbonitrile derivatives. nih.gov

Potential catalytic applications for metal complexes of this compound include:

Cross-coupling reactions: Palladium complexes could be active catalysts for Suzuki, Heck, and Sonogashira coupling reactions.

Hydrogenation and transfer hydrogenation: Ruthenium and rhodium complexes are known to be effective in these reactions.

Oxidation reactions: Copper and iron complexes could catalyze the oxidation of alcohols and other organic substrates.

Research in this area would involve the synthesis of the metal complexes and testing their catalytic performance under various reaction conditions, including catalyst loading, temperature, and solvent.

Scaffold for Combinatorial Library Synthesis for Materials Discovery (non-medicinal focus)

The reactive primary amine group of this compound makes it an excellent scaffold for the combinatorial synthesis of new materials. By reacting the amine with a diverse set of building blocks, large libraries of compounds can be generated and screened for desired properties. This high-throughput approach can accelerate the discovery of new materials for various non-medicinal applications.

For example, a library of amide or imine derivatives can be synthesized by reacting this compound with a collection of carboxylic acids or aldehydes, respectively. Each member of the library would possess the core thiazole-methoxy-ethyl scaffold but would differ in the peripheral functional group. These libraries could then be screened for properties such as:

Luminescence: For the development of new phosphors or sensors.

Nonlinear optical (NLO) properties: For applications in photonics.

Liquid crystalline behavior: For use in display technologies.

The synthesis can be carried out using automated platforms, and the screening can be performed using high-throughput characterization techniques.

Integration into Sensors and Chemo-sensing Systems (non-biological sensing)

The presence of heteroatoms (N and S) and a primary amine group in this compound makes it a promising candidate for the development of chemical sensors. These functional groups can interact with analytes through various mechanisms, including coordination, hydrogen bonding, and acid-base reactions. These interactions can lead to a measurable change in a physical property, such as color, fluorescence, or electrical conductivity. Thiazole-containing systems have been investigated for their sensing capabilities. dntb.gov.uaresearchgate.net

For instance, a thin film of a polymer derived from this compound could be used as the active layer in a chemiresistive sensor. Upon exposure to a volatile organic compound (VOC), the analyte molecules could adsorb onto the film, causing a change in its electrical resistance. The selectivity of the sensor could be tuned by modifying the chemical structure of the polymer.

Another approach is to develop fluorescent chemosensors. The thiazole moiety can act as a fluorophore, and its emission properties can be modulated by the binding of an analyte to the amine group or the thiazole nitrogen. For example, the coordination of a metal ion could lead to either quenching or enhancement of the fluorescence, providing a basis for a "turn-off" or "turn-on" sensor.

The following table outlines potential sensing applications for materials derived from this compound:

| Sensing Platform | Target Analyte | Sensing Mechanism | Signal Transduction |

| Chemiresistive Polymer Film | Acidic gases (e.g., HCl, SO₂) | Acid-base interaction | Change in electrical resistance |

| Fluorescent Monolayer | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) | Coordination-induced fluorescence quenching | Decrease in fluorescence intensity |

| Quartz Crystal Microbalance (QCM) | Volatile organic compounds (VOCs) | Adsorption and mass loading | Change in resonance frequency |

Future Directions and Emerging Research Avenues for 2 Thiazol 4 Ylmethoxy Ethanamine

Exploration of Novel Reactivity and Unconventional Chemical Transformations

Future research into 2-(thiazol-4-ylmethoxy)ethanamine is expected to venture beyond traditional synthetic modifications, delving into novel reactivity patterns and unconventional chemical transformations. A significant area of exploration will likely be the regioselective functionalization of the thiazole (B1198619) ring through C-H bond activation. rsc.orgacs.orgrsc.orgresearchgate.net This powerful technique allows for the direct introduction of new substituents onto the thiazole core, bypassing the need for pre-functionalized starting materials and thus offering a more atom-economical and efficient synthetic route. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, have already demonstrated success in the arylation of thiazoles via C-H/C-S activation, a methodology that could be adapted for this compound. acs.org

Furthermore, the application of photoredox catalysis is anticipated to unlock new reaction pathways for thiazole derivatives. organic-chemistry.org Photocatalytic methods, which utilize light to drive chemical reactions, can facilitate unique transformations that are often inaccessible through traditional thermal methods. researchgate.netresearchgate.net For this compound, this could lead to the development of novel cycloaddition reactions, the introduction of complex functional groups under mild conditions, and the formation of previously inaccessible molecular architectures. These advancements will be crucial for creating a diverse library of derivatives for various applications.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

| AI Application Area | Potential Impact on this compound Research |

| Virtual Screening | Rapid identification of derivatives with high therapeutic potential. |

| Retrosynthesis | Design of efficient and cost-effective synthetic routes. osu.edunih.govresearchgate.net |

| Process Optimization | Optimization of reaction conditions for higher yields and purity. chemengconsulting.com |

| Property Prediction | Forecasting of physicochemical and biological properties. researchgate.net |

Development of Sustainable and Economically Viable Industrial Synthetic Routes

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and sustainability. For this compound, a key focus will be the development of industrial synthetic routes that are not only economically viable but also environmentally benign. nih.govresearchgate.netresearchgate.net This involves a shift away from hazardous reagents and solvents, a reduction in energy consumption, and the minimization of waste generation. euroasiapub.orgmdpi.com

One promising approach is the adoption of continuous flow chemistry. nih.govthieme-connect.comresearchgate.netthieme-connect.comrsc.org Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for seamless integration of multiple synthetic steps, which can significantly improve efficiency and reduce the environmental footprint compared to traditional batch processing. nih.gov Another critical area is the exploration of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. researchgate.netacs.orgmdpi.comnih.govacs.org The use of biocatalysts could lead to greener and more efficient methods for synthesizing and modifying this compound.

To quantify the "greenness" of these new synthetic routes, metrics such as Process Mass Intensity (PMI) will be crucial. researchgate.netacs.orgmdpi.comacs.org PMI, which measures the total mass of materials used to produce a certain mass of product, provides a clear benchmark for assessing the sustainability of a manufacturing process. mdpi.comacsgcipr.org

| Sustainability Strategy | Benefit for this compound Synthesis |

| Flow Chemistry | Improved efficiency, safety, and scalability. nih.govthieme-connect.comresearchgate.netthieme-connect.comrsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netacs.orgmdpi.comnih.govacs.org |

| Green Chemistry Metrics | Quantitative assessment of the sustainability of synthetic routes. researchgate.netacs.orgmdpi.comacs.org |

| Alternative Solvents | Reduced use of hazardous and environmentally harmful substances. researchgate.netresearchgate.net |

Advanced Material Science Applications Beyond Current Paradigms

The unique electronic and structural properties of the thiazole ring suggest that this compound could serve as a valuable building block in the field of advanced material science. wikipedia.org Thiazole-based organic semiconductors are already being explored for their potential in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.netresearchgate.net The specific structure of this compound, with its flexible side chain, could be exploited to create novel polymers and small molecules with tailored electronic properties. rsc.org

Another exciting frontier is the development of thiazole-containing metal-organic frameworks (MOFs). mdpi.comrsc.orgrsc.orgnih.govresearchgate.net MOFs are highly porous materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The nitrogen and sulfur atoms in the thiazole ring of this compound could act as coordination sites for metal ions, leading to the formation of novel MOFs with unique functionalities. mdpi.com Furthermore, the thiazole moiety has been shown to be a component of materials with photocatalytic activity, opening up possibilities for its use in environmental remediation and solar energy conversion. acs.orgrsc.org

Synergistic Research with Other Disciplines (e.g., Nanoscience, Surface Chemistry)

The future development of this compound will likely benefit from synergistic collaborations with other scientific disciplines, particularly nanoscience and surface chemistry. The functionalization of nanoparticles with thiazole derivatives is an emerging area with potential applications in targeted drug delivery, bioimaging, and diagnostics. The ethanamine side chain of this compound provides a convenient anchor point for attaching the molecule to the surface of nanoparticles, thereby imparting new functionalities.

In the realm of surface chemistry, the ability of thiazole compounds to self-assemble on surfaces could be harnessed to create functional coatings and sensors. The interactions of the thiazole ring with different surfaces, governed by factors such as pi-stacking and heteroatom coordination, will be a key area of investigation. This could lead to the development of new corrosion inhibitors, catalysts, and electronic devices based on self-assembled monolayers of this compound derivatives.

Challenges and Opportunities in Scaling Up Synthesis for Industrial Applications

While the future research directions for this compound are promising, there are challenges that need to be addressed to translate laboratory-scale discoveries into industrial applications. A primary challenge is the development of a robust and scalable synthetic process that is both cost-effective and environmentally sustainable. While novel synthetic methods like C-H activation and photocatalysis offer exciting possibilities, their implementation on an industrial scale can be complex and may require specialized equipment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Thiazol-4-ylmethoxy)ethanamine?

- The synthesis of thiazole derivatives often involves condensation reactions between α-haloketones and thiourea derivatives. For example, a common route involves reacting a ketone precursor (e.g., p-acetophenone) with thiourea in ethanol, followed by bromine addition to form the thiazole ring (Scheme 15 in ). For the methoxy-ethanamine side chain, nucleophilic substitution or Mitsunobu reactions may be employed to attach the ethanamine moiety to the thiazole ring. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical techniques such as high-performance liquid chromatography (HPLC) (≥97% purity standards in ) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for confirming substituent positions) are essential. Mass spectrometry (MS) can validate the molecular weight, while melting point analysis (e.g., 139.5–140°C for related thiazole-carboxylic acids in ) ensures consistency with literature data. Differential scanning calorimetry (DSC) may also assess crystallinity .

Q. What are common impurities encountered during synthesis, and how are they mitigated?